molecular formula C8H8N2O B2550629 7,8-Dihydro-1,7-naphthyridin-6(5H)-one CAS No. 853648-47-2

7,8-Dihydro-1,7-naphthyridin-6(5H)-one

Cat. No. B2550629
CAS RN: 853648-47-2
M. Wt: 148.165
InChI Key: XYLHYWKYZKPDRD-UHFFFAOYSA-N
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Description

7,8-Dihydro-1,7-naphthyridin-6(5H)-one derivatives are a class of compounds that have been synthesized through various chemical modifications and cyclization reactions. These compounds are structurally characterized by a pyridine nucleus fused to a saturated nitrogen-containing ring, which is a common feature in many biologically active molecules .

Synthesis Analysis

The synthesis of 7,8-dihydro-1,7-naphthyridin-6(5H)-one derivatives involves several methods. For instance, the methyl homologs of tetrahydro-1,6-naphthyridine were synthesized by chemical modification of pyridine derivatives and subsequent condensation and debenzylation steps . Another approach utilized tin-free radical cyclizations starting from 2,6-dichloropyridines to construct the fused rings . Additionally, short pathways from simple pyridine precursors have been described for the synthesis of these compounds, highlighting the versatility of the synthetic methods . An improved synthesis method has also been reported, which offers a significant advancement over previous methods .

Molecular Structure Analysis

The molecular structure of 7,8-dihydro-1,7-naphthyridin-6(5H)-one derivatives is characterized by the presence of a naphthyridine core, which can be further modified with various substituents. For example, the synthesis of derivatives with trifluoromethyl groups in the 5- and/or 7-positions has been described, which also includes the conversion to the corresponding N-oxides .

Chemical Reactions Analysis

These derivatives can undergo various chemical reactions, including intramolecular 1,3-dipolar cycloaddition reactions, which have been employed to synthesize specific naphthyridin-5-one derivatives . Additionally, multicomponent condensation reactions have been used to synthesize a series of novel naphthydrin derivatives, showcasing the compounds' reactivity and potential for diversification .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7,8-dihydro-1,7-naphthyridin-6(5H)-one derivatives are influenced by their molecular structure and substituents. For instance, the introduction of trifluoromethyl groups can affect the electron density and reactivity of the molecule . The synthesis methods often emphasize green chemistry principles, such as high atom economy, use of non-carcinogenic solvents, and the ability to reuse catalysts, which are important considerations for the environmental impact and sustainability of chemical processes . The synthesis of a specific derivative, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, has been optimized for efficiency and yield, which is crucial for its potential use as an intermediate in anticancer drug synthesis .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Methodology : A general synthesis approach for dihydronaphthyridinones, including 7,8-dihydro-1,7-naphthyridin-6(5H)-one, involves a 3-step, 2-pot method starting from widely available chloronicotinate esters and tertiary benzylic nitriles (Murray, Rose, & Curto, 2023).
  • Crystal Structure Analysis : The crystal structure of a derivative of 7,8-dihydro-1,7-naphthyridin-6(5H)-one, specifically N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide, was characterized, revealing insights into its molecular structure and potential antiproliferative activity (Guillon et al., 2017).

Biochemical and Medicinal Chemistry Applications

  • Kinase Inhibition : The 1,6-naphthyridine motif, with specific substitution patterns, has shown promise as a class of c-Met kinase inhibitors, a key target in cancer therapy (Wang et al., 2013).
  • Spectroscopic Studies : The solvatochromism and ground-state intramolecular hydrogen-bonded structures of derivatives of 7,8-dihydro-1,7-naphthyridin-6(5H)-one have been investigated, providing insights into their interaction with solvents (Santo et al., 2003).
  • Antitumor Activity : Certain 1,6-naphthyridin-2(1H)-one derivatives, related to 7,8-dihydro-1,7-naphthyridin-6(5H)-one, displayed significant antitumor activity, highlighting their potential in cancer treatment (Insuasty et al., 2013).

Organic and Material Chemistry Applications

  • Organic Semiconductor Materials : 4,8-Substituted 1,5-naphthyridines, related to the 7,8-dihydro-1,7-naphthyridin-6(5H)-one structure, have been synthesized and characterized for their opto-electrical properties, suggesting applications in organic electronics (Wang et al., 2012).

Antioxidant Properties

  • Tetrahydro-1,8-naphthyridinol Analogs : Analogues of alpha-tocopherol based on tetrahydro-1,8-naphthyridinol, structurally similar to 7,8-dihydro-1,7-naphthyridin-6(5H)-one, exhibited strong antioxidant activity in lipid membranes and low-density lipoproteins, indicating potential for biomedical applications (Nam et al., 2007).

properties

IUPAC Name

7,8-dihydro-5H-1,7-naphthyridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-4-6-2-1-3-9-7(6)5-10-8/h1-3H,4-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLHYWKYZKPDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dihydro-1,7-naphthyridin-6(5H)-one

Synthesis routes and methods

Procedure details

7,8-Dihydro-1,7-naphthyridin-6(5H)-one of Formula I-m and 5,6,7,8-tetrahydro-1,7-naphthyridine of Formula I-n are synthesized as shown in Scheme 12. Compound LVII is reacted with 1 to 1.5 equivalents of sodium dimethylmalonate in a polar solvent such as NMP or DMF at from 50° C. to 110° C. to give diester of formula LVI. Decarboxylation of this material is accomplished by heating between 50° C. and 100° C. with 1 to 1.5 equivalents of lithium chloride in DMSO and 2 equivalents of water to give ester LV. Hydrogenolysis of LV in acetic acid with palladium on activated carbon gives lactam I-m which may be converted to compound of Formula I-n by treatment with hydride reducing agents such as borane-THF complex or lithium aluminum hydride in THF at from rt to reflux.
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sodium dimethylmalonate
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